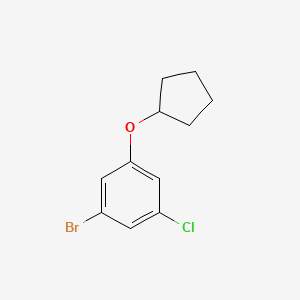![molecular formula C9H9ClF3NO B1416038 {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine CAS No. 2229280-88-8](/img/structure/B1416038.png)
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Azetidine-2-one Derivatives : This compound has been utilized in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating its role in the formation of compounds with potential antimicrobial and cytotoxic activities (Noolvi et al., 2014).
Metal Ion Affinities and Fluorescence Properties : Research has explored the metal complexes of derivatives of this compound, revealing its significance in forming hydrophobic cavities for small molecules, with implications in fluorescence and binding properties (Liang et al., 2009).
Carbomethoxylating Reactivity : The compound's reactivity has been investigated for carbomethoxylating aromatic amines, highlighting its potential in chemical synthesis processes (Distaso & Quaranta, 2004).
Synthesis of Furo[3,2-c]pyridine Derivatives : Its use in the synthesis of furo[3,2-c]pyridine derivatives showcases its versatility in organic synthesis (Bradiaková et al., 2009).
Analytical and Detection Applications
Optical Detection of Amines : The compound has been modified to create chlorophyll derivatives for the optical detection of amines, indicating its utility in analytical chemistry (Tamiaki et al., 2013).
Synthesis and Reactions of Silanes : Research on its role in the synthesis and reactions of silanes containing triflate groups expands its application to organometallic chemistry (Matyjaszewski & Chen, 1988).
Biochemical and Pharmacological Research
Monoamine Oxidase-B Inactivators : It has been investigated in the transformation of reversible monoamine oxidase-B inactivators into irreversible inactivators, pertinent to biochemical and pharmacological studies (Ding & Silverman, 1993).
Corrosion Inhibitors : The compound's derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel, showing its potential in materials science (Boughoues et al., 2020).
Chelating Ligands for Group 13 Metals : Its derivatives have been utilized in the design and synthesis of hexadentate tripodal amine phenol ligand complexes, important in coordination chemistry (Liu et al., 1993).
Future Directions
properties
IUPAC Name |
1-[3-chloro-4-(trifluoromethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c1-14-5-6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRYSSDTHQZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



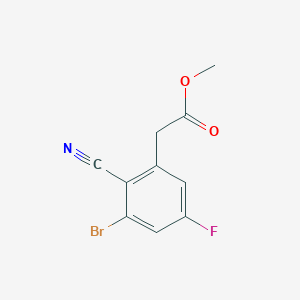


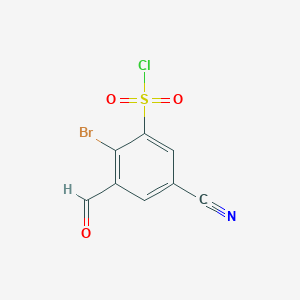
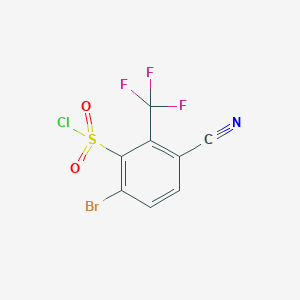
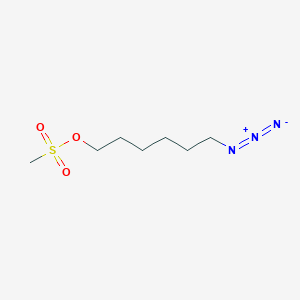
![1-[(6-Fluoropyridin-3-yl)methyl]azepane](/img/structure/B1415966.png)
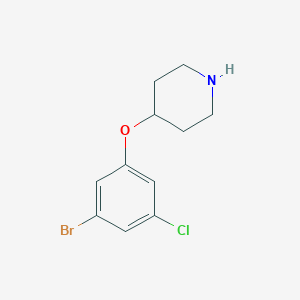
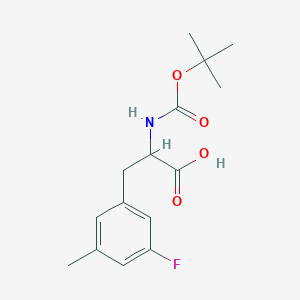
![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)
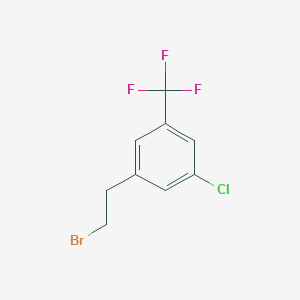
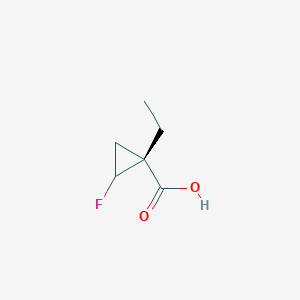
![4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415975.png)
